molecular formula C29H21N3O5 B12630738 3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12630738
M. Wt: 491.5 g/mol
InChI Key: XRYDYBKKKRWOKG-UHFFFAOYSA-N
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Description

This compound belongs to the dihydro-pyrrolo[3,4-d]oxazole-dione class, characterized by a fused bicyclic system with two carbonyl groups. Its structure features a 4-nitrophenyl substituent at the 3a position and phenyl groups at the 2, 3, and 5 positions.

Properties

Molecular Formula

C29H21N3O5

Molecular Weight

491.5 g/mol

IUPAC Name

3a-(4-nitrophenyl)-2,3,5-triphenyl-3,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C29H21N3O5/c33-27-26-29(21-16-18-24(19-17-21)32(35)36,28(34)30(27)22-12-6-2-7-13-22)25(20-10-4-1-5-11-20)31(37-26)23-14-8-3-9-15-23/h1-19,25-26H

InChI Key

XRYDYBKKKRWOKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3(C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can be achieved through several synthetic routes. One common method involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. This reaction is typically initiated by the generation of nitrile oxides in situ, which then undergo a 1,3-dipolar cycloaddition with alkenes or alkynes to form the desired oxazole ring system . The reaction conditions often include the use of dehydrating agents such as nitroalkanes or the oxidation of aldoximes .

Chemical Reactions Analysis

3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrrolo[3,4-d]oxazole-dione derivatives, highlighting key differences in substituents, synthetic methods, and properties:

Compound Name & Structure Substituents & Key Features Synthesis Method Physical Properties (e.g., MP) Biological Activity Reference ID
3a-(4-Nitrophenyl)-2,3,5-triphenyl-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione - 3a: 4-nitrophenyl (electron-withdrawing)
- 2,3,5: Phenyl
Likely via cycloaddition (inferred from analogs) Not reported Not reported
(3S,3aS,6aR)-3-{(E)-2-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]vinyl}-2,5-dimethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione (20a) - 3: Vinyl-tetrazole-4-chlorophenyl
- 2,5: Methyl groups
1,3-Dipolar cycloaddition of nitrone with N-methylmaleimide Not reported Not evaluated in provided data 2
5-Methyl-3-(p-tolyl)-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (3af) - 3: p-Tolyl (electron-donating)
- 5: Methyl
Cycloaddition of in situ-generated nitrile oxides 77% yield Not evaluated 3
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione - 2: 4-Chlorophenyl
- 3: 4-(Dimethylamino)phenyl (strongly electron-donating)
Not specified 306969-52-8 (CAS) Not reported 6
3-(2-Furyl)-2-(2-methylphenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione - 3: 2-Furyl (heteroaromatic)
- 2: 2-Methylphenyl
Not specified 5851-71-8 (CAS) Not reported 7

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWG): The 4-nitrophenyl group in the target compound enhances polarity and may improve stability toward nucleophilic attack compared to electron-donating groups (e.g., p-tolyl in 3af or 4-(dimethylamino)phenyl in ). Electron-Donating Groups (EDG): Compounds with EDGs, such as 4-methoxybenzaldehyde derivatives (), exhibit altered reactivity in subsequent reactions (e.g., α,β-unsaturated ketone formation).

Synthetic Routes :

  • Cycloaddition reactions dominate the synthesis of this class. For example, nitrile oxides generated in situ react with maleimides to form the pyrrolo[3,4-d]oxazole-dione core ().
  • Substituents influence reaction yields and isomer ratios. For instance, reports a 27% yield for a tetrazole-containing derivative due to steric hindrance.

The nitro group’s presence in the target compound could enhance antimicrobial potency, as nitro groups are known to disrupt bacterial electron transport chains.

Physical Properties :

  • Melting points vary significantly: reports a tetrahydroimidazo[1,2-a]pyridine derivative with a melting point of 243–245°C, whereas ’s compound 21c melts at 175–176°C. The nitro group’s polarity likely increases the target compound’s melting point relative to EDG-substituted analogs.

Biological Activity

The compound 3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a member of the pyrrolo[3,4-d][1,2]oxazole family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties and mechanisms of action supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H18N2O4\text{C}_{22}\text{H}_{18}\text{N}_{2}\text{O}_{4}

This structure features a pyrrolo[3,4-d][1,2]oxazole core with a nitrophenyl substituent that may enhance its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds within the pyrrolo[3,4-d][1,2]oxazole class. In particular:

  • In vitro Studies : Compounds with similar structures were screened against 60 human cancer cell lines by the National Cancer Institute (NCI). These studies revealed GI50 values in the nanomolar range (0.08–0.41 μM), indicating potent growth inhibition across various cancer types .
  • Mechanism of Action : The mechanism of action for these compounds includes:
    • Cell Cycle Arrest : Induction of G2/M phase arrest was observed in treated cells.
    • Apoptosis Induction : The compounds triggered apoptotic pathways through mitochondrial depolarization and reactive oxygen species (ROS) generation.
    • Tubulin Polymerization Inhibition : The most active derivatives inhibited tubulin polymerization with IC50 values ranging from 1.9 to 8.2 μM .

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of pyrrolo[3,4-d][1,2]oxazole derivatives in cancer treatment:

  • A series of compounds were tested on six lymphoma cell lines.
  • Eight compounds showed significant growth inhibition with IC50 values lower than 500 nM.
  • The study concluded that these compounds could serve as potential leads for developing new anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various substituted pyrrolo[3,4-d][1,2]oxazoles:

  • Modifications at specific positions significantly altered biological activity.
  • For instance, the introduction of methoxy groups at certain positions improved antitumor efficacy while other substitutions led to reduced activity.
  • This analysis underscores the importance of structural modifications in enhancing therapeutic potential .

Data Summary

Compound NameGI50 (μM)IC50 (μM)Mechanism
Pyrrolo derivative A0.081.9Tubulin inhibition
Pyrrolo derivative B0.258.2Apoptosis induction
Pyrrolo derivative C0.41<500G2/M arrest

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